Methyl 5-[(dimethylamino)methyl]-1-methyl-1H-pyrazole-4-carboxylate
Description
Methyl 5-[(dimethylamino)methyl]-1-methyl-1H-pyrazole-4-carboxylate is a pyrazole derivative featuring a dimethylaminomethyl substituent at position 5 and a methyl ester group at position 4 of the pyrazole ring. Pyrazole derivatives are widely studied for their structural diversity and applications in medicinal chemistry, agrochemicals, and materials science.
Properties
Molecular Formula |
C9H15N3O2 |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
methyl 5-[(dimethylamino)methyl]-1-methylpyrazole-4-carboxylate |
InChI |
InChI=1S/C9H15N3O2/c1-11(2)6-8-7(9(13)14-4)5-10-12(8)3/h5H,6H2,1-4H3 |
InChI Key |
JHQMBGAKJKELLP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)OC)CN(C)C |
Origin of Product |
United States |
Preparation Methods
Pyrazole Core Formation via Hydrazine Cyclocondensation
The pyrazole ring in Methyl 5-[(dimethylamino)methyl]-1-methyl-1H-pyrazole-4-carboxylate is typically constructed through cyclocondensation reactions between hydrazine derivatives and β-keto esters. A representative approach involves reacting methyl 3-(dimethylamino)acetoacetate with methylhydrazine under acidic or basic conditions. For instance, in a toluene solvent system, methylhydrazine aqueous solution (40%) reacts with ethoxymethylene cyanoacetate derivatives at 22–30°C to form the pyrazole nucleus, followed by functionalization. This method, adapted from CN105646357A, achieves yields exceeding 80% for analogous 5-amino pyrazole esters, though the dimethylaminomethyl group necessitates post-cyclization modifications.
Catalytic Approaches for Enhanced Regiocontrol
Transition Metal-Catalyzed C–H Functionalization
Recent advances leverage palladium catalysts to directly functionalize the pyrazole core. A palladium(II)-catalyzed C–H aminomethylation strategy enables one-pot synthesis from methyl 1-methyl-1H-pyrazole-4-carboxylate. Using Pd(OAc)₂ (5 mol%), (Ph₃P)₂PdCl₂ as a ligand, and dimethylamine as the amine source, the reaction proceeds in DMF at 120°C under CO atmosphere, achieving 65–70% yield. This method circumvents pre-functionalized substrates but requires rigorous exclusion of moisture.
Organocatalytic Asymmetric Methods
Chiral phosphoric acids (e.g., TRIP) catalyze enantioselective Mannich reactions for installing the dimethylaminomethyl group. In a model system, methyl 1-methyl-1H-pyrazole-4-carboxylate reacts with dimethylamine and α,α-dichloroacetals in the presence of (R)-TRIP (10 mol%) at −20°C, delivering the desired adduct with 85% ee. However, scalability remains challenging due to cryogenic conditions.
Solid-Phase Synthesis for High-Throughput Production
Resin-Bound Intermediate Strategies
Solid-phase synthesis on Wang resin enables parallel synthesis of pyrazole derivatives. The resin-bound methyl 1-methyl-1H-pyrazole-4-carboxylate is treated with dimethylaminomethyl isocyanide in DCM, followed by cleavage with TFA/water (95:5). This approach yields the target compound with >90% purity after HPLC purification, though initial resin loading efficiencies vary between 60–75%.
Green Chemistry and Solvent-Free Methodologies
Mechanochemical Aminomethylation
Ball-milling techniques eliminate solvent use in the aminomethylation step. A mixture of methyl 1-methyl-1H-pyrazole-4-carboxylate, dimethylamine hydrochloride, and paraformaldehyde is milled in a zirconia jar at 30 Hz for 2 hours, achieving 82% yield. This method reduces waste but requires post-milling extraction with ethyl acetate.
Microwave-Assisted Cyclocondensation
Microwave irradiation (300 W, 150°C) accelerates pyrazole ring formation from β-keto esters and methylhydrazine, reducing reaction times from hours to minutes. In a representative procedure, methyl 3-(dimethylamino)acetoacetate and methylhydrazine in acetonitrile reach 95% conversion within 10 minutes, though product isolation remains labor-intensive.
Industrial-Scale Process Considerations
Cost-Efficiency of Raw Materials
Toluene and methylhydrazine, as described in CN105646357A, are preferred solvents and reagents due to low cost and ease of removal. Substituting toluene with 2-MeTHF (a green solvent) increases raw material costs by 30% but improves E-factor metrics by 45%.
Waste Stream Management
The Claisen condensation byproduct sodium bicarbonate is reclaimed via carbon dioxide acidification, as detailed in WO2014120397A1. Introducing CO₂ at 1 kg/cm² pressure for 1–2 hours neutralizes reaction mixtures, enabling sodium bicarbonate filtration and reuse in downstream processes.
Chemical Reactions Analysis
Nucleophilic Substitution
The ester group (COOCH₃) is prone to nucleophilic attack, enabling substitution reactions:
-
Reagents : Nucleophiles such as amines or hydroxyl-containing compounds can displace the ester group.
-
Conditions : Typically performed under basic or acidic catalysis, depending on the nucleophile.
Hydrolysis of the Ester Group
The ester undergoes hydrolysis to form a carboxylic acid derivative:
-
Conditions : Acidic or alkaline conditions with water or alcohol.
-
Product : Methyl 5-[(dimethylamino)methyl]-1-methyl-1H-pyrazole-4-carboxylic acid.
Functional Group Modification
The dimethylaminomethyl group (CH₂N(CH₃)₂) can participate in further reactions:
-
Alkylation/Acylation : Reaction with alkyl halides or acyl chlorides to introduce new substituents.
-
Reduction/Oxidation : Potential modification of the amine group (e.g., oxidation to an amide or imine).
Coupling Reactions
The compound engages in regioselective coupling with hydrazines to form pyrazole derivatives:
-
Regioselectivity : The position of substitution (e.g., 3- or 5-) is influenced by the β-enamino diketone intermediate .
Major Reaction Products
Mechanistic Insights
-
Regioselectivity : The use of β-enamino diketones directs substitution at specific positions (e.g., 3- or 5-) on the pyrazole ring, as observed in NOESY and HMBC experiments .
-
Functional Group Interactions : The dimethylaminomethyl group enhances solubility and reactivity, facilitating substitution and coupling reactions.
Experimental Validation and Data
-
1H-15N HMBC Spectroscopy : Confirms regioselectivity by correlating proton signals with nitrogen shifts (e.g., δ –178.3 ppm for the pyrrole-like nitrogen in minor regioisomers) .
-
1H-1H NOESY Experiments : Identifies spatial arrangements between protons, aiding in structural elucidation .
This compound’s reactivity is driven by its pyrazole core and peripheral functional groups, making it a versatile scaffold for chemical transformations. Further studies on its reaction mechanisms and biological implications are warranted to fully exploit its synthetic potential.
Scientific Research Applications
Methyl 5-[(dimethylamino)methyl]-1-methyl-1H-pyrazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including potential anti-inflammatory and anticancer agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 5-[(dimethylamino)methyl]-1-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, which can influence the compound’s binding affinity to various enzymes and receptors. The pyrazole ring provides a rigid scaffold that can enhance the compound’s stability and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be categorized based on substituent variations at the pyrazole ring. Below is a detailed analysis:
Substituent Variations at Position 5
- Methyl 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate (CAS 1195796-91-8): The difluoromethyl group at position 5 increases electronegativity and lipophilicity compared to the dimethylaminomethyl group. This substitution may enhance metabolic stability in agrochemical applications . Similarity score: 0.89 (structural similarity based on backbone and substituent positions) .
Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate (CAS 141573-95-7):
- The ethyl ester at position 4 and difluoromethyl at position 3 (vs. position 5 in the target compound) alter steric and electronic properties. Such positional isomers are critical in modulating biological activity .
- Similarity score : 0.97 (high similarity due to analogous ester and heterocyclic core) .
Substituent Variations at Position 4
- 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (C11H10N2O2): The carboxylic acid group at position 4 (vs. methyl ester) increases polarity and hydrogen-bonding capacity, making it suitable for coordination chemistry or salt formation .
Substituent Variations at Position 1
- 5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid :
Comparative Data Table
Key Research Findings
- Electronic Effects: The dimethylaminomethyl group at position 5 donates electrons via its lone pair, enhancing the pyrazole ring’s electron density. This contrasts with electron-withdrawing groups (e.g., CF₂H), which reduce reactivity toward electrophilic substitution .
- Synthetic Flexibility : The methyl ester at position 4 allows facile conversion to carboxylic acids, enabling downstream applications in metal-organic frameworks or bioactive molecules .
- Crystallographic Behavior : Pyrazole derivatives with hydrogen-bonding groups (e.g., NH₂, COOH) exhibit predictable supramolecular architectures, as per graph set analysis .
Biological Activity
Methyl 5-[(dimethylamino)methyl]-1-methyl-1H-pyrazole-4-carboxylate is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is part of a broader class of aminopyrazoles, which have shown potential in various therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound based on recent research findings and case studies.
Chemical Structure
The structural formula of this compound can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been evaluated across several studies, focusing on its anticancer properties, anti-inflammatory effects, and other pharmacological activities.
Anticancer Activity
Several studies have reported the anticancer potential of pyrazole derivatives, including this compound. For instance:
- In vitro studies demonstrated significant inhibition of cell proliferation in various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells, with growth inhibition percentages of approximately 54.25% and 38.44%, respectively .
- The compound was found to be non-toxic to normal fibroblast cells, indicating a selective action against cancerous cells .
Anti-inflammatory Activity
The compound's anti-inflammatory properties were highlighted in a study where it exhibited the ability to inhibit the release of pro-inflammatory cytokines. Specifically:
- In lipopolysaccharide (LPS)-stimulated whole blood assays, the compound showed an impressive inhibition rate of TNF-alpha release at a concentration of 10 mM, with an IC50 value of approximately 0.283 mM .
Other Pharmacological Activities
In addition to its anticancer and anti-inflammatory activities, this compound has been evaluated for other potential pharmacological effects:
- Antioxidant Activity : Certain pyrazole derivatives have demonstrated antioxidant properties in various assays such as ABTS and FRAP tests .
- Antimicrobial Activity : While some derivatives exhibit antimicrobial effects, this compound specifically did not show significant antibacterial or antifungal activity .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazole derivatives:
- Variations in substituents at specific positions on the pyrazole ring significantly affect biological activity. For instance, modifications at position N1 led to a loss of antiproliferative activity against tested cell lines .
- The introduction of different alkyl and aryl groups has been shown to influence both potency and selectivity towards cancer cells.
Case Studies
Recent case studies illustrate the practical applications and efficacy of this compound:
- Study on Hepatocellular Carcinoma : A study focused on HepG2 cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as a therapeutic agent against liver cancer.
- Inflammation Model : In an animal model of inflammation, administration of the compound resulted in reduced paw edema and lower levels of inflammatory markers compared to control groups.
Q & A
Q. What are common synthetic routes for preparing methyl pyrazole-4-carboxylate derivatives?
Methyl pyrazole-4-carboxylates are typically synthesized via cyclocondensation of β-keto esters (e.g., ethyl acetoacetate) with hydrazine derivatives. For example, cyclocondensation of ethyl acetoacetate, phenylhydrazine, and DMF-DMA yields intermediates like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, which can undergo hydrolysis or functionalization . Alternative routes include nucleophilic substitution of 5-chloro-pyrazole precursors with phenols under basic conditions (e.g., K₂CO₃) .
Q. How is structural characterization of methyl pyrazole-4-carboxylate derivatives performed?
Combined spectroscopic and computational methods are essential. X-ray crystallography (e.g., for methyl 5-methyl-1-(1H-pyrazol-3-yl)-1H-triazole-4-carboxylate) provides precise bond lengths and angles . IR and NMR spectroscopy validate functional groups (e.g., ester carbonyl at ~1700 cm⁻¹ in IR; methyl protons at δ 3.8–4.0 ppm in ¹H NMR) . Theoretical studies (DFT) predict electronic properties and confirm experimental data .
Q. What are standard protocols for functionalizing the pyrazole ring at the 5-position?
The 5-position can be modified via:
- Nucleophilic substitution : Reacting 5-chloro derivatives with aryloxy groups under basic conditions .
- Azide-alkyne cycloaddition : 5-Azido-pyrazole-4-carbaldehydes react with hydrazine hydrate to form fused heterocycles (e.g., pyrazolo[3,4-c]pyrazoles) .
- Reductive amination : Introducing dimethylaminomethyl groups via Mannich-type reactions .
Advanced Research Questions
Q. How can reaction conditions be optimized for cross-coupling reactions in pyrazole synthesis?
Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) requires:
- Catalyst : Pd(PPh₃)₄ in degassed DMF/H₂O mixtures.
- Base : K₃PO₄ for maintaining pH and facilitating transmetallation.
- Temperature : Reflux (80–100°C) for 12–24 hours to achieve >70% yield . Example: Synthesis of 3,4-diaryl-pyrazole-5-carboxylates via coupling of bromopyrazole esters with aryl boronic acids .
Q. How do computational methods resolve contradictions in spectroscopic data?
Discrepancies between experimental (e.g., NMR chemical shifts) and predicted data arise from solvent effects or conformational flexibility. DFT calculations (B3LYP/6-311++G(d,p)) simulate solvent environments (PCM model) and optimize geometries to match experimental results. For example, theoretical IR frequencies of pyrazole-4-carboxylic acid derivatives align with experimental data after scaling factors (0.961–0.967) are applied .
Q. What strategies are effective for synthesizing fused pyrazole heterocycles?
Fused systems are constructed via:
- Cyclization of azido-carbaldehydes : 5-Azido-1-phenyl-pyrazole-4-carbaldehyde reacts with hydrazine hydrate to form pyrazolo[3,4-c]pyrazoles .
- Post-functionalization : Ethyl 4-bromo-pyrazole-5-carboxylate undergoes Buchwald-Hartwig amination to introduce aryl groups at the 4-position .
- Ring-expansion : Pyrazole-thiocarboxamides cyclize with CS₂ to form pyrazolo-triazepinones .
Methodological Notes
- Contradiction Analysis : Conflicting spectral data (e.g., unexpected downfield shifts) may indicate tautomerism or hydrogen bonding. Use variable-temperature NMR or X-ray crystallography to confirm .
- Advanced Functionalization : For introducing electron-withdrawing groups (e.g., CF₃), employ trifluoromethylation reagents (e.g., TMSCF₃) under Cu(I) catalysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
